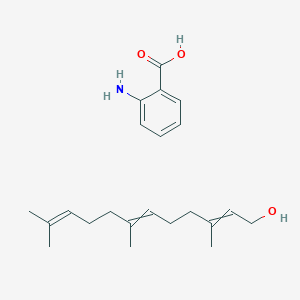
2-Aminobenzoic acid;3,7,11-trimethyldodeca-2,6,10-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzoic acid;3,7,11-trimethyldodeca-2,6,10-trien-1-ol is a compound that combines the properties of two distinct chemical entities: 2-Aminobenzoic acid and 3,7,11-trimethyldodeca-2,6,10-trien-1-ol The former is an aromatic amine and carboxylic acid, while the latter is a terpenoid alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzoic acid typically involves the nitration of benzoic acid followed by reduction.
Industrial Production Methods
Industrial production of 2-Aminobenzoic acid often involves the catalytic hydrogenation of nitrobenzoic acid. Farnesol can be produced through the extraction from essential oils or via chemical synthesis involving the use of isoprene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Farnesol can undergo oxidation to form farnesal and farnesoic acid.
Reduction: 2-Aminobenzoic acid can be reduced to form 2-aminobenzyl alcohol.
Substitution: Both compounds can participate in substitution reactions, such as the formation of esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification and amidation reactions
Major Products
Oxidation: Farnesal, farnesoic acid.
Reduction: 2-Aminobenzyl alcohol.
Substitution: Esters and amides of 2-Aminobenzoic acid and farnesol
Applications De Recherche Scientifique
2-Aminobenzoic acid and farnesol have diverse applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Farnesol has been studied for its role in cell signaling and as a quorum-sensing molecule in bacteria.
Medicine: 2-Aminobenzoic acid derivatives are used in pharmaceuticals, while farnesol has potential as an antimicrobial and anti-inflammatory agent
Mécanisme D'action
Molecular Targets and Pathways
2-Aminobenzoic acid: Acts as an intermediate in the synthesis of various drugs, influencing pathways related to inflammation and pain.
Farnesol: Interacts with cell membranes and proteins, affecting cell signaling pathways and exhibiting antimicrobial properties
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoic acid: Similar to other aminobenzoic acids like 4-aminobenzoic acid.
Farnesol: Similar to other terpenoid alcohols like geraniol and nerol
Uniqueness
2-Aminobenzoic acid: Unique due to its specific position of the amino group, affecting its reactivity and applications.
Farnesol: Unique due to its specific structure, which allows it to participate in a wide range of biological activities
Propriétés
Numéro CAS |
390744-90-8 |
|---|---|
Formule moléculaire |
C22H33NO3 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
2-aminobenzoic acid;3,7,11-trimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H26O.C7H7NO2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16;8-6-4-2-1-3-5(6)7(9)10/h7,9,11,16H,5-6,8,10,12H2,1-4H3;1-4H,8H2,(H,9,10) |
Clé InChI |
BLWUPLSWVNYBSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCO)C)C)C.C1=CC=C(C(=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


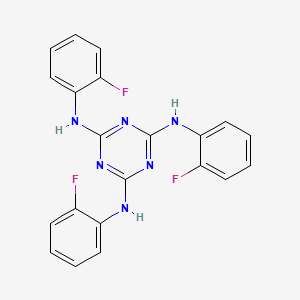
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)

![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
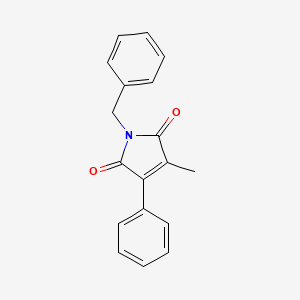
![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)
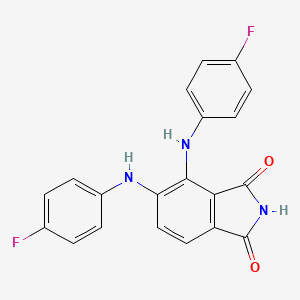
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)

![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
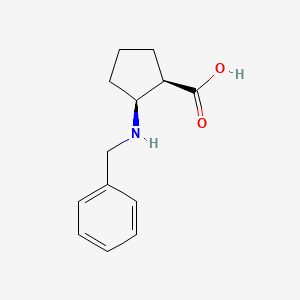
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
